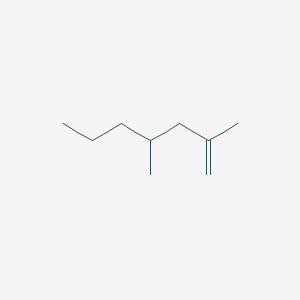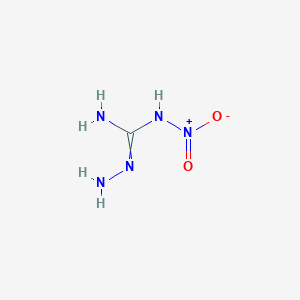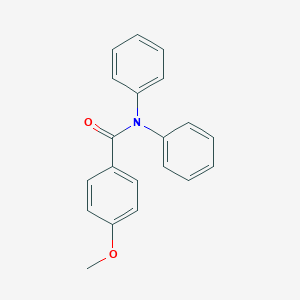
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-, commonly known as THTCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THTCI is a heterocyclic organic compound that contains a thiophene ring and a trichloroacetyl group. In
Mécanisme D'action
The mechanism of action of THTCI is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with biological targets, such as enzymes and proteins. THTCI has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. THTCI has also been found to exhibit antibacterial and anti-inflammatory activities, which may be attributed to its ability to disrupt bacterial cell membranes and modulate the immune response.
Biochemical and Physiological Effects
THTCI has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have demonstrated that THTCI can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. In vivo studies have shown that THTCI can modulate the immune response, reduce tumor growth, and improve cognitive function. However, the exact mechanism of these effects is still unclear and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
THTCI has several advantages for lab experiments, such as its high stability, solubility, and reactivity. THTCI can be easily synthesized in large quantities and purified using standard techniques. However, THTCI also has some limitations, such as its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling THTCI, and proper safety measures should be implemented.
Orientations Futures
There are several future directions for the research on THTCI. Firstly, the mechanism of action of THTCI should be further elucidated to understand its interactions with biological targets. Secondly, the potential applications of THTCI in different fields should be explored, such as in the synthesis of metal-containing materials and energy storage devices. Thirdly, the toxicity and safety profile of THTCI should be evaluated to determine its suitability for clinical use. Finally, the synthesis and optimization of THTCI derivatives with improved properties should be investigated to expand its potential applications.
Conclusion
In conclusion, THTCI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THTCI have been discussed in this paper. Further research on THTCI is needed to fully understand its potential and limitations in different fields.
Méthodes De Synthèse
The synthesis of THTCI involves the reaction of thiophene with trichloroacetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen gas to obtain THTCI. The yield of THTCI can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
THTCI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, THTCI has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In material science, THTCI has been explored for its ability to form stable complexes with metal ions, which can be used in the synthesis of metal-containing polymers and materials. In electrochemistry, THTCI has been studied for its redox properties, which can be utilized in energy storage devices and electrocatalysis.
Propriétés
Numéro CAS |
15436-35-8 |
|---|---|
Nom du produit |
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- |
Formule moléculaire |
C6H8Cl3NOS |
Poids moléculaire |
248.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2 |
Clé InChI |
LNBNCOGHHLHNEO-UHFFFAOYSA-N |
SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
SMILES canonique |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
Autres numéros CAS |
15436-35-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)



